7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline
Overview
Description
7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C9H10Cl2N2 and its molecular weight is 217.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of 7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline is phenylethanolamine N-methyltransferase (PNMT) . PNMT is an enzyme that plays a crucial role in the biosynthesis of epinephrine (adrenaline) from norepinephrine .
Mode of Action
This compound acts as a potent reversible inhibitor of PNMT . By inhibiting PNMT, it prevents the conversion of norepinephrine to epinephrine, thereby affecting the levels of these neurotransmitters in the body .
Biochemical Pathways
The inhibition of PNMT affects the catecholamine biosynthesis pathway. This can have downstream effects on various physiological processes that are regulated by these neurotransmitters, including mood, stress response, and cardiovascular function .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on catecholamine levels. By inhibiting PNMT, it can potentially alter the physiological processes regulated by epinephrine .
Biochemical Analysis
Biochemical Properties
7-Amino-5,8-dichloro-1,2,3,4-tetrahydroisoquinoline may exhibit various biological activities, such as anticancer, anti-inflammatory, and anticonvulsant properties, depending on the nature and position of the substituents . It is a selective phenylethanolamine N-methyltransferase (PNMT) inhibitor with a Ki value of 0.3 μM .
Cellular Effects
This compound can be used in research on psychiatric disorders related to Alzheimer’s disease and Parkinson’s disease
Molecular Mechanism
The molecular mechanism of this compound involves its role as a selective PNMT inhibitor . This suggests that it exerts its effects at the molecular level through binding interactions with the PNMT enzyme, potentially leading to changes in gene expression.
Properties
IUPAC Name |
5,8-dichloro-1,2,3,4-tetrahydroisoquinolin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2/c10-7-3-8(12)9(11)6-4-13-2-1-5(6)7/h3,13H,1-2,4,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISCJYBRPWMKYDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C(C(=CC(=C21)Cl)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.